molecular formula C6H15ClNO3P B2805302 methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride CAS No. 2567495-37-6

methyl2-amino-3-(dimethylphosphoryl)propanoatehydrochloride

Cat. No.: B2805302
CAS No.: 2567495-37-6
M. Wt: 215.61
InChI Key: VILYHNVRZDZNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride: is a chemical compound with the molecular formula C6H14NO3P·HCl. It is known for its unique structure, which includes an amino group, a dimethylphosphoryl group, and a propanoate ester. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(dimethylphosphoryl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted amino compounds.

Scientific Research Applications

Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(dimethylphosphoryl)butanoate hydrochloride
  • Methyl 2-amino-3-(dimethylphosphoryl)pentanoate hydrochloride

Comparison: Methyl 2-amino-3-(dimethylphosphoryl)propanoate hydrochloride is unique due to its specific structure, which includes a propanoate ester. This distinguishes it from similar compounds with different alkyl chain lengths. The presence of the dimethylphosphoryl group also imparts unique chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-amino-3-dimethylphosphorylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3P.ClH/c1-10-6(8)5(7)4-11(2,3)9;/h5H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILYHNVRZDZNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CP(=O)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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